N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a phenyl group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and inhibiting bacterial growth . Molecular docking studies have provided insights into the binding mode and interactions of the compound with its target .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and have similar structural features.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in various diseases.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural configuration, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H17N3O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5/c1-26-13-8-9-15(16(10-13)27-2)21-17(23)14-11-20-19(25)22(18(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,25)(H,21,23) |
InChI Key |
NKVIHWIUTKZMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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